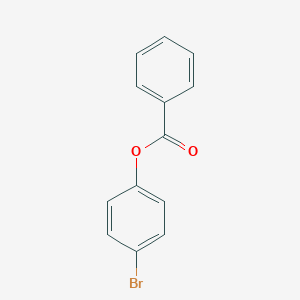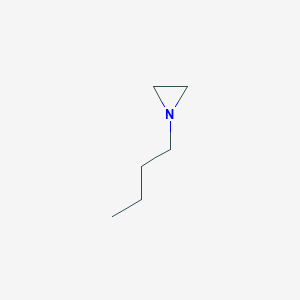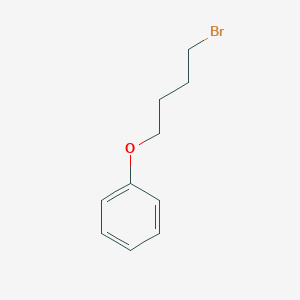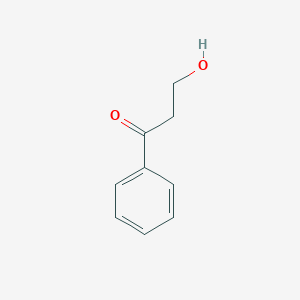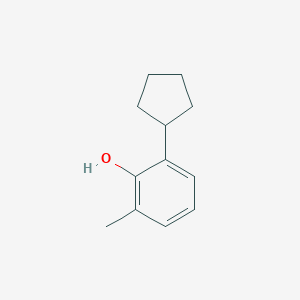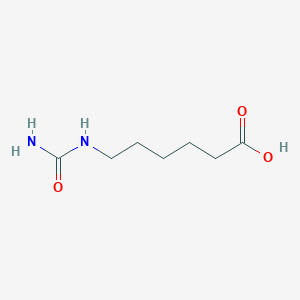
6-Ureidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 6-aminohexanoic acid involves various chemical pathways. For instance, the synthesis of 6-aminohexanoic acid can be achieved through the acid hydrolysis of caprolactam, a method optimized for high yields under specific conditions involving sulfuric acid at elevated temperatures (Arinushkina et al., 2020). Another approach involves the hydrogenation of 6-cyanohexanoic acid using cobalt or nickel catalysts to produce related ω-amino acids (Tan et al., 1974).
Molecular Structure Analysis
Molecular structure analysis of 6-aminohexanoic acid and its derivatives reveals their significance in forming hydrophobic, flexible structural elements. These structural features are crucial in the development of modified peptides and polyamide synthetic fibers, highlighting the compound's versatility in chemical synthesis and material science (Markowska et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-aminohexanoic acid derivatives include their use as a fuel in the synthesis of spinel ferrites via gel combustion synthesis, demonstrating their potential in magnetic material production (Chavarriaga et al., 2020). Additionally, the transformation of γ-azido-β-ureido ketones into functionalized pyrrolines and pyrroles via Staudinger/aza-Wittig reaction highlights the synthetic utility of 6-aminohexanoic acid derivatives in organic chemistry (Fesenko & Shutalev, 2013).
Physical Properties Analysis
The physical properties of copolymers derived from 6-hydroxyhexanoic acid, a related compound, have been studied to understand their glass-transition temperature, melting temperature, and enzymatic degradability. Such studies are essential for the development of biodegradable materials and have significant implications for environmental sustainability (Abe et al., 1995).
Chemical Properties Analysis
The chemical properties of 6-aminohexanoic acid and its derivatives, such as their role in enzymatic reactions and biodegradation processes, underscore their biological relevance. For example, the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme highlights the bioconversion potential of these compounds (Yamada et al., 2017).
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease inhibitors, including various urea derivatives, have been studied for their potential in treating infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Only acetohydroxamic acid is clinically used for such treatments due to severe side effects, suggesting a gap in the exploration of urease inhibition's full potential. This research area may relate to the biochemical pathways or mechanisms where 6-Ureidohexanoic acid could potentially play a role, given its structural relation to urea derivatives (Kosikowska & Berlicki, 2011).
Analytical Methods in Antioxidant Activity
The study of antioxidants is crucial in fields ranging from food engineering to pharmacy. Various assays like ORAC, HORAC, TRAP, and TOSC have been developed to determine antioxidant activity. While 6-Ureidohexanoic acid is not mentioned, its potential as an antioxidant or its role in related pathways might be inferred through such analytical methods, given the interest in naturally occurring compounds for their antioxidant properties (Munteanu & Apetrei, 2021).
Ursolic Acid: Therapeutic Potential and Bioactivity
Ursolic acid, a naturally occurring compound with various biological activities, including anti-inflammatory and antioxidative effects, showcases the interest in natural compounds for therapeutic applications. Research on ursolic acid and its derivatives demonstrates the potential for treating neurodegenerative and psychiatric diseases, highlighting the relevance of studying compounds like 6-Ureidohexanoic acid for similar applications (Ramos-Hryb et al., 2017).
Safety And Hazards
Specific safety data for 6-Ureidohexanoic acid is not available. However, similar compounds, such as hexanoic acid, are known to cause skin and eye irritation and may be harmful if swallowed or inhaled131415.
Direcciones Futuras
The future directions of research involving 6-Ureidohexanoic acid are not clear due to the lack of specific information. However, the field of controlled drug delivery, which often involves the use of functionalized fatty acids, is a promising area of research1617.
Relevant Papers
Unfortunately, I couldn’t find any specific papers on 6-Ureidohexanoic acid. However, there are papers discussing related topics such as the role of fatty acids in inflammation18 and the ratio of omega-6/omega-3 fatty acids in relation to health19. Another paper discusses the colorimetric detection of uric acid20, which is structurally similar to 6-Ureidohexanoic acid.
Please note that this information is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, please refer to the latest research articles and reviews in the field.
Propiedades
IUPAC Name |
6-(carbamoylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWWHFSEXYHKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332723 |
Source


|
| Record name | 6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ureidohexanoic acid | |
CAS RN |
1468-42-4 |
Source


|
| Record name | 6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


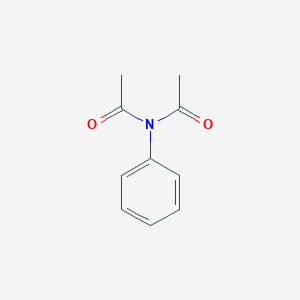
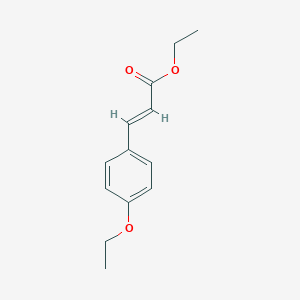

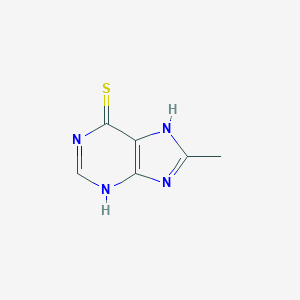
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)


